molecular formula C7H8FN B123937 2-Fluoro-N-methylaniline CAS No. 1978-38-7

2-Fluoro-N-methylaniline

Cat. No.: B123937
CAS No.: 1978-38-7
M. Wt: 125.14 g/mol
InChI Key: LDVAIJZDACHGML-UHFFFAOYSA-N
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Description

2-Fluoro-N-methylaniline is an organic compound with the molecular formula C7H8FN. It is a derivative of aniline, where a fluorine atom is substituted at the second position of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Scientific Research Applications

2-Fluoro-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: This compound is involved in the development of drugs, particularly those targeting the central nervous system.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Safety and Hazards

2-Fluoro-N-methylaniline is classified as a hazardous chemical. It can cause skin and eye irritation, and it is a combustible liquid . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

Mechanism of Action

2-Fluoro-N-methylaniline, also known as N-methyl-2-fluoroaniline, is an aniline derivative . This compound has a variety of applications, particularly in the preparation of various pharmaceutical compounds .

Target of Action

It is used in the preparation of pharmaceutical compounds such as muscarinic agonists , which suggests that it may interact with muscarinic receptors in the body.

Biochemical Pathways

Given its use in the synthesis of muscarinic agonists , it may be involved in pathways related to the muscarinic acetylcholine receptor.

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good bioavailability.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Fluoro-N-methylaniline are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of muscarinic agonists , indicating potential interactions with muscarinic receptors

Cellular Effects

Given its use in the synthesis of pharmaceutical compounds , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound can be used in the synthesis of muscarinic agonists , suggesting it may have binding interactions with muscarinic receptors

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-N-methylaniline can be synthesized through several methods. One common approach involves the reaction of 2-fluoroaniline with dimethyl carbonate. This reaction typically occurs under basic conditions, often using a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-N-methylaniline is unique due to the presence of both the fluorine atom and the methyl group, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution can enhance its properties, making it valuable in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-fluoro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVAIJZDACHGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374600
Record name 2-Fluoro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1978-38-7
Record name 2-Fluoro-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1978-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Fluoro-N-methylaniline formed during metamifop degradation?

A1: Research indicates that this compound (NMFA) is a photodegradation product of the herbicide metamifop. When exposed to UV radiation (λ = 300 nm), metamifop undergoes degradation, with NMFA identified as one of the resulting metabolites. [] This suggests that environmental exposure of metamifop to sunlight can lead to the formation of NMFA.

Q2: What is the significance of studying the vibrational structure of this compound?

A2: Understanding the vibrational structure of a molecule like this compound provides insights into its fundamental properties and behavior. Techniques like Resonance Enhanced Multiphoton Ionization (REMPI) and Mass Analyzed Threshold Ionization (MATI) spectroscopy, coupled with theoretical calculations, can elucidate the molecule's structure and vibrations in its ground and excited states. [] This information is crucial for comprehending its reactivity, interactions with other molecules, and potential environmental fate.

Q3: Are there any analytical methods to quantify this compound in environmental samples?

A3: While specific details on analytical methods for quantifying this compound are not available in the provided research, the study on metamifop degradation utilized gas chromatography and gas chromatography-mass spectrometry to analyze degradation products. [] These techniques can potentially be adapted and optimized for the detection and quantification of this compound in environmental samples. Further research is necessary to develop and validate specific analytical methods for this compound.

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